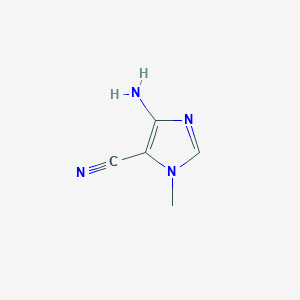

4-Amino-1-methylimidazole-5-carbonitrile

Descripción general

Descripción

4-Amino-1-methylimidazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H6N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylimidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization process, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-methylimidazole-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Amino-1-methylimidazole-5-carbonitrile serves as a critical building block in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing antiviral and anticancer agents. For example, derivatives of this compound have been utilized in the synthesis of known anticancer drugs such as dacarbazine and temozolomide, which are effective against several types of cancer .

Case Study: Anticancer Agents

A recent study highlighted the synthesis of imidazole-based compounds that demonstrated promising anticancer activity. The structural modifications on the imidazole ring, including substitutions at the 1 and 5 positions, were evaluated for their efficacy against cancer cell lines. The findings indicated that specific substitutions enhance biological activity, showcasing the potential of this compound derivatives in cancer therapeutics .

Agricultural Chemicals

Enhancement of Agrochemicals

In agriculture, this compound is used to formulate agrochemicals, enhancing the effectiveness of pesticides and herbicides. This compound improves crop yields by increasing the potency and selectivity of these chemicals against pests and diseases .

Data Table: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Pesticide A | This compound | 85 | 200 |

| Herbicide B | This compound | 90 | 150 |

| Fungicide C | This compound | 80 | 100 |

Biochemical Research

Role in Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition and protein interactions. This compound has been instrumental in elucidating mechanisms of action for various enzymes, contributing to advancements in biochemistry and molecular biology .

Case Study: Enzyme Inhibition

In a study investigating enzyme inhibitors, derivatives of this compound were tested against specific enzymes involved in metabolic pathways. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting potential therapeutic applications in metabolic disorders .

Material Science

Development of Novel Materials

In material science, this compound is utilized in creating polymers with enhanced properties for industrial applications. Its incorporation into polymer matrices improves mechanical strength and thermal stability, making it valuable for various engineering applications .

Data Table: Properties of Modified Polymers

| Polymer Type | Modification | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Standard Polymer | None | 25 | 150 |

| Modified Polymer A | With this compound | 40 | 200 |

| Modified Polymer B | With cross-linking agents | 35 | 180 |

Diagnostic Tools

Applications in Medical Diagnostics

The compound is explored for use in diagnostic assays to detect specific biomarkers in medical research. Its unique chemical properties allow for the development of sensitive detection methods that can be pivotal in early disease diagnosis .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-methylimidazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-1H-imidazole-5-carbonitrile

- 5-Amino-1H-imidazole-4-carbonitrile

- 5-Amino-4-cyanoimidazole

- 5-Amino-4-imidazolecarbonitrile

- 5-Cyano-4-aminoimidazole

Uniqueness

4-Amino-1-methylimidazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

4-Amino-1-methylimidazole-5-carbonitrile (AMIC) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biomolecules. This article explores the biological activity of AMIC, detailing its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

AMIC is characterized by its imidazole ring, which is known for its ability to participate in various biochemical reactions. The compound's structure allows it to interact with enzymes and receptors, influencing numerous biological pathways.

AMIC's biological activity is primarily attributed to its structural similarity with other imidazole derivatives. These compounds often engage in enzyme inhibition or receptor modulation through several mechanisms:

- Enzyme Inhibition : AMIC may inhibit enzymes such as carbonic anhydrase, which plays a critical role in physiological processes including respiration and acid-base balance.

- Receptor Modulation : The compound can modulate receptor activity, potentially influencing signal transduction pathways that affect cell function and gene expression.

AMIC exhibits several biochemical properties that contribute to its biological activity:

- Nucleophilic Substitution : The compound participates in nucleophilic substitution reactions, which are essential for the formation of various biochemical products.

- Oxidation Processes : AMIC can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Cellular Effects

Research indicates that AMIC influences cellular functions significantly:

- Gene Expression : Studies have shown that AMIC can alter the expression of specific genes, thereby affecting cellular metabolism and signaling pathways.

- Metabolic Pathways : The compound interacts with key metabolic enzymes, influencing metabolic flux and the levels of metabolites within cells.

Dosage Effects in Animal Models

The effects of AMIC vary significantly with dosage:

- Low Doses : At lower concentrations, AMIC may exhibit beneficial effects on cell viability and function.

- High Doses : Conversely, higher doses can lead to cytotoxicity and adverse effects, necessitating careful consideration of dosage in experimental designs.

Temporal Effects in Laboratory Settings

The stability of AMIC under laboratory conditions affects its long-term efficacy:

- Degradation Products : While AMIC remains stable under certain conditions, its degradation products can also exert significant biological effects, highlighting the importance of understanding the compound's stability profile over time.

Case Studies and Research Findings

Several studies have investigated the biological activity of AMIC:

- Anticancer Activity : In vitro studies have demonstrated that AMIC derivatives exhibit anticancer properties by inhibiting cancer cell proliferation. For instance, compounds derived from AMIC have shown promising results against renal cell carcinoma (RCC), with IC50 values indicating effective inhibition of cancer cell growth .

- Antiparasitic Activity : Research has explored the potential of AMIC derivatives as antiparasitic agents. Modifications to the imidazole ring have been shown to enhance activity against malaria parasites, with certain derivatives achieving low micromolar potency .

Applications in Scientific Research

AMIC has diverse applications across various fields:

- Medicinal Chemistry : It is being investigated for its potential as a pharmacophore in drug design, particularly for developing enzyme inhibitors and other therapeutic agents.

- Material Science : The unique electronic properties of AMIC make it suitable for synthesizing advanced materials, including polymers and coordination complexes.

Propiedades

IUPAC Name |

5-amino-3-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-3-8-5(7)4(9)2-6/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJLNAYMQWOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258367 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40637-80-7 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.